3-Acetoxy-1-propenylboronic acid pinacol ester
Overview
Description
3-Acetoxy-1-propenylboronic acid pinacol ester is an organic compound with the molecular formula C11H19BO4. It is a boronic ester derivative, which is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a boronic acid moiety and a pinacol ester group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxy-1-propenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Acetoxy-1-propenylboronic acid+Pinacol→3-Acetoxy-1-propenylboronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-1-propenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Reduction: Alcohol derivatives.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-1-propenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Acetoxy-1-propenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Comparison
3-Acetoxy-1-propenylboronic acid pinacol ester is unique due to its acetoxy group, which imparts distinct reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the acetoxy group can be selectively manipulated.
Properties
IUPAC Name |
[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRLGZFCXGTBA-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460523 | |
Record name | 3-Acetoxy-1-propenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161395-97-7 | |
Record name | 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161395-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetoxy-1-propenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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